molecular formula C13H14F3NO3 B2807968 N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide CAS No. 2310209-36-8

N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide

Cat. No.: B2807968
CAS No.: 2310209-36-8
M. Wt: 289.254
InChI Key: KCVZLIQVGMWYPD-UHFFFAOYSA-N
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Description

N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide is a chemical compound that has garnered attention in scientific research due to its unique properties and potential applications in various fields. This compound is characterized by the presence of a hydroxyoxolan ring, a methyl group, and a trifluoromethyl-substituted benzamide moiety, which contribute to its distinct chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide typically involves the following steps:

    Formation of the Hydroxyoxolan Ring: The hydroxyoxolan ring can be synthesized through the cyclization of appropriate diols or by using other ring-forming reactions.

    Introduction of the Methyl Group: The methyl group is introduced via methylation reactions, often using methyl iodide or dimethyl sulfate as methylating agents.

    Attachment of the Trifluoromethyl-Substituted Benzamide Moiety: This step involves the coupling of the hydroxyoxolan ring with a trifluoromethyl-substituted benzoyl chloride or benzamide derivative under suitable conditions, such as the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group in the oxolan ring can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The benzamide moiety can be reduced to form amines or other reduced derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under conditions such as basic or acidic environments, depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the benzamide moiety may produce amines.

Scientific Research Applications

N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions, receptor binding, and cellular processes.

    Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyoxolan ring and trifluoromethyl-substituted benzamide moiety contribute to its binding affinity and specificity. The compound may modulate the activity of its targets by acting as an inhibitor, activator, or substrate, thereby influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Hydroxyoxolan-3-yl)-N-methylacetamide
  • N-(4-Hydroxyoxolan-3-yl)-N-methylmethanesulfonamide
  • N-(4-Hydroxyoxolan-3-yl)-2-methylpropanamide

Uniqueness

N-(4-Hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring high chemical stability and specific biological activity. Compared to similar compounds, it may exhibit enhanced binding affinity, selectivity, and metabolic stability.

Properties

IUPAC Name

N-(4-hydroxyoxolan-3-yl)-N-methyl-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14F3NO3/c1-17(10-6-20-7-11(10)18)12(19)8-4-2-3-5-9(8)13(14,15)16/h2-5,10-11,18H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCVZLIQVGMWYPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1COCC1O)C(=O)C2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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